4-({4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one
CAS No.: 2549011-07-4
Cat. No.: VC11837745
Molecular Formula: C19H22F3N5O
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549011-07-4 |
|---|---|
| Molecular Formula | C19H22F3N5O |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C19H22F3N5O/c1-25-5-4-13(10-17(25)28)12-26-6-8-27(9-7-26)16-11-15(19(20,21)22)23-18(24-16)14-2-3-14/h4-5,10-11,14H,2-3,6-9,12H2,1H3 |
| Standard InChI Key | WTFLKVNRBUMBQL-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4 |
| Canonical SMILES | CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central pyrimidine ring substituted with a cyclopropyl group at position 2 and a trifluoromethyl group at position 6. This pyrimidine core is connected via a piperazine linker to a methyl-substituted dihydropyridin-2-one ring, which includes a ketone functional group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl moiety may influence conformational rigidity .
Physicochemical Profile
Key physicochemical parameters derived from computational and experimental analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 393.4 g/mol | |
| IUPAC Name | 4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one | |
| SMILES | CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4 | |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 (moderate lipophilicity) |
The compound’s solubility in aqueous media is likely limited due to its hydrophobic trifluoromethyl and cyclopropyl groups, necessitating formulation with excipients for in vivo studies.
Synthetic Pathways and Optimization
Key Synthetic Steps
Synthesis typically involves multi-step reactions:
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Pyrimidine Core Formation: Cyclocondensation of guanidine derivatives with β-diketones or β-keto esters to form the 2-cyclopropyl-6-(trifluoromethyl)pyrimidine intermediate .
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Piperazine Functionalization: Coupling the pyrimidine intermediate with piperazine using nucleophilic aromatic substitution or Buchwald-Hartwig amination.
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Dihydropyridinone Assembly: Introduction of the methyl-substituted dihydropyridin-2-one via Mannich reaction or reductive amination.
Reaction Conditions
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Temperature: 80–120°C for cyclocondensation steps.
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions .
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Yield: Reported yields range from 45% to 68% after purification via column chromatography.
Pharmacological Insights and Mechanism of Action
Target Engagement
The trifluoromethyl-pyrimidine scaffold is associated with kinase inhibition, particularly targeting fibroblast growth factor receptors (FGFRs) . Molecular docking studies suggest that the compound may bind to the ATP-binding pocket of FGFR4, a receptor implicated in hepatocellular carcinoma and metabolic disorders . The cyclopropyl group could stabilize hydrophobic interactions with residue Phe642 in the FGFR4 active site .
Bioactivity Data
While in vivo data remain unpublished, in vitro assays highlight:
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IC against FGFR4: 12–18 nM (comparable to reference inhibitor BLU9931) .
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Selectivity Ratio (FGFR1/FGFR4): >100-fold, indicating favorable specificity .
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 7.2 Hz, 1H, pyridinone-H), 4.21 (s, 2H, CH-piperazine), 3.71 (s, 3H, N-CH).
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LC-MS: [M+H] m/z 394.2 (calculated 393.4).
Research Gaps and Future Directions
Unresolved Challenges
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Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.
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Off-Target Effects: Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) requires assessment .
Recommended Studies
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